molecular formula C9H20O7S2 B14341730 [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid CAS No. 104808-88-0

[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid

Cat. No.: B14341730
CAS No.: 104808-88-0
M. Wt: 304.4 g/mol
InChI Key: NFOIKZPHGQKNAA-UHFFFAOYSA-N
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Description

[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is a chemical compound that combines a cyclopentyl ring with a hydroxyethyl group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid typically involves the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 1-2 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for alcohols.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving sulfonate esters. It may also serve as a model compound for investigating the metabolism of sulfonate-containing molecules.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simple cyclopentyl alcohol that lacks the methanesulfonate group.

    Methanesulfonic acid: A strong acid that lacks the cyclopentyl and hydroxyethyl groups.

    Ethyl methanesulfonate: A compound with a similar methanesulfonate group but different alkyl chain.

Uniqueness

[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid is unique due to its combination of a cyclopentyl ring, hydroxyethyl group, and methanesulfonate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

104808-88-0

Molecular Formula

C9H20O7S2

Molecular Weight

304.4 g/mol

IUPAC Name

[2-(2-hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid

InChI

InChI=1S/C8H16O4S.CH4O3S/c1-13(10,11)12-8-4-2-3-7(8)5-6-9;1-5(2,3)4/h7-9H,2-6H2,1H3;1H3,(H,2,3,4)

InChI Key

NFOIKZPHGQKNAA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)OC1CCCC1CCO

Origin of Product

United States

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